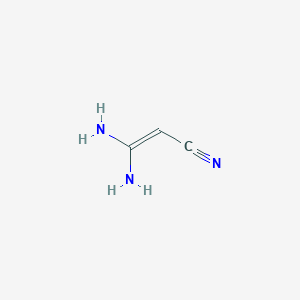

3,3-Diaminoacrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diaminoprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDDGCDRIVTXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Diaminoacrylonitrile and Its Precursors

Established Synthetic Pathways to 3,3-Diaminoacrylonitrile

The synthesis of this compound, also known as 2-cyanoacetamidine, is primarily achieved through well-documented condensation reactions. These methods are valued for their reliability and directness in forming the core structure of the molecule.

Synthesis from Ethyl 2-Cyanoacetimidate and Amines

A foundational and widely cited method for preparing a range of N-substituted 3,3-diaminoacrylonitriles involves the reaction of ethyl 2-cyanoacetimidate with corresponding primary or secondary amines. researchgate.netmdpi.comresearchgate.netmdpi.com This reaction is a straightforward and effective pathway to both N-mono- and N,N'-disubstituted derivatives. The general procedure typically involves combining ethyl 2-cyanoacetimidate with the desired amine, often in a suitable solvent like dichloromethane (B109758), and stirring at room temperature. mdpi.com The versatility of this method allows for the introduction of diverse substituents, including alkyl, allyl, propargyl, benzyl, and cycloalkyl groups, onto the nitrogen atoms of the diaminoacrylonitrile scaffold. researchgate.net

The reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the ethoxy group of the ethyl 2-cyanoacetimidate. The resulting products are often obtained in high yields and can be used in subsequent reactions without extensive purification. mdpi.com

In Situ Generation and Utilization

In many synthetic applications, this compound and its derivatives are generated in situ and used immediately in subsequent transformations. This approach is efficient as it avoids the isolation and purification of potentially reactive intermediates. For instance, these compounds are key reactants in cycloaddition reactions to form complex heterocyclic systems. researchgate.net A notable application is the reaction of in situ utilized 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce various pyrrole (B145914) derivatives. grafiati.com The reaction conditions for such processes are typically mild, involving stirring the reactants in a solvent like dichloromethane at room temperature for a short duration. mdpi.com This strategy streamlines the synthesis of more complex molecules, such as 1,2,3-triazoles and pyrroles, by telescoping multiple reaction steps into a single pot. researchgate.net

Strategies for Precursor Synthesis (e.g., diaminomaleonitrile (B72808) derivatives)

The primary precursor for many syntheses in this area is diaminomaleonitrile (DAMN), which is itself a tetramer of hydrogen cyanide (HCN). mdpi.comresearchgate.net The synthesis of DAMN is a critical first step and has been approached through several routes.

Traditionally, DAMN is produced through the base-catalyzed oligomerization of hydrogen cyanide. google.com Another patented method describes the preparation of DAMN from a ketone cyanohydrin, which provides an alternative pathway using more manageable starting materials. google.com

Once obtained, DAMN is an exceptionally versatile precursor for a wide array of heterocyclic compounds. researchgate.net For example, it reacts with 1,4-dibromobuta-2,3-dione to synthesize pyrazine (B50134) derivatives, which can then be used to functionalize other materials. beilstein-journals.org Furthermore, DAMN is a key component in multicomponent reactions, where it can react with aldehydes or orthoesters and amino acids to regioselectively form imidazole, pyrimidine (B1678525), and purine (B94841) derivatives under thermal or photochemical conditions. mdpi.comunitus.it These strategies highlight the importance of DAMN as a foundational building block in heterocyclic chemistry.

Modern Advancements in Synthetic Approaches

Recent research has focused on refining the synthesis of this compound derivatives by optimizing reaction conditions to improve yields and developing novel catalytic systems to enhance efficiency and selectivity.

Optimization of Reaction Conditions and Yields

Significant efforts have been made to optimize the conditions for reactions involving 3,3-diaminoacrylonitriles to maximize product yields and control reaction pathways. A key factor in these optimizations is the choice of base and solvent. researchgate.netresearchgate.net For example, in the synthesis of triazole derivatives from 3,3-diaminoacrylonitriles and sulfonyl azides, the use of a strong base like sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be crucial. researchgate.netresearchgate.net The base can direct the reaction's outcome, selectively producing different isomeric products in high yields. researchgate.net

Modern approaches also incorporate principles of green chemistry. mdpi.com Studies on the reaction between the precursor DAMN and various aldehydes have demonstrated that the reaction can be performed efficiently using water as a solvent without a catalyst, or even under solvent-free conditions. mdpi.com These methods offer substantial environmental and cost benefits over traditional syntheses that rely on toxic solvents. mdpi.com

| Reactant (Amidine) | Azide (B81097) | Base | Solvent | Product Type | Yield |

|---|---|---|---|---|---|

| N-benzyl-2-cyanoacetamidine | Tosyl Azide | None | Ethanol | Mixture of Triazoles | N/A |

| N-benzyl-2-cyanoacetamidine | Tosyl Azide | Sodium Ethoxide | Ethanol | 4-Methylene-1,2,3-triazole-5-imine | High |

| N-benzyl-2-cyanoacetamidine | Tosyl Azide | DBU | 1,4-Dioxane | 4-Methylene-1,2,3-triazole-5-imine | High |

Development of Catalytic Methods

The development of catalytic methods represents a significant advancement in this field. Efficient, base-catalyzed, metal-free methods have been developed for the synthesis of complex heterocycles starting from 3,3-diaminoacrylonitriles. researchgate.netresearchgate.net These reactions often involve a tandem process, such as a cycloaddition followed by a rearrangement, facilitated by a strong base which acts as a catalyst. researchgate.net The use of a base like cesium carbonate (Cs2CO3) has also been reported for catalyzed cycloaddition reactions. researchgate.net

For the synthesis of the precursor DAMN, various catalytic systems are employed to control the polymerization of HCN. google.com These catalytic approaches are essential for achieving high yields and purity of this crucial starting material. google.com While highly sophisticated catalytic systems like single-atom catalysts are emerging in chemical synthesis, their application to this compound synthesis is not yet reported. nih.gov The current focus remains on base-catalyzed methods that offer efficiency, selectivity, and operational simplicity. researchgate.netresearchgate.net

Reactivity and Reaction Mechanisms of 3,3 Diaminoacrylonitrile

Cycloaddition Reactions

Cycloaddition reactions involving 3,3-diaminoacrylonitrile are a key focus of its synthetic applications. These reactions, particularly with acetylenic esters, provide a direct route to complex pyrrole (B145914) structures.

Reactions with Acetylenic Esters

The interaction of 3,3-diaminoacrylonitriles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and 1,2-dibenzoylacetylene, has been systematically studied. mdpi.comgrafiati.comresearchgate.netnih.gov The nature of both the acetylene (B1199291) and the diaminoacrylonitrile determines the direction of the reaction. mdpi.comgrafiati.comresearchgate.netnih.gov These reactions are typically conducted in a solvent like dichloromethane (B109758) at room temperature, leading to the formation of pyrrole derivatives in high yields. mdpi.com

The reaction between 3,3-diaminoacrylonitriles and acetylenic esters such as DMAD and 1,2-dibenzoylacetylene is a reliable method for synthesizing pyrrole derivatives. mdpi.comgrafiati.comresearchgate.netnih.gov The specific structure of the resulting pyrrole is contingent on the substituents of the amidine group in the starting this compound. mdpi.comgrafiati.comresearchgate.netnih.gov For instance, the reaction smoothly proceeds at room temperature in dichloromethane, yielding the sole product in high yields, ranging from 71% to 98%. mdpi.com

The substitution pattern on the amidine nitrogen atoms of this compound plays a crucial role in directing the reaction pathway and determining the final product structure. mdpi.comgrafiati.comresearchgate.netnih.gov This influence is observed in reactions with both DMAD and 1,2-dibenzoylacetylene. mdpi.comgrafiati.comresearchgate.netnih.gov

When 3,3-diaminoacrylonitriles bearing a monosubstituted amidine group react with DMAD, the resulting products are 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes. mdpi.comgrafiati.comresearchgate.netnih.govresearchgate.net This specific pathway highlights the directive effect of the single substituent on the amidine nitrogen.

Table 1: Reaction of DMAD with 3,3-Diaminoacrylonitriles Bearing a Monosubstituted Amidine Group

| Amidine Substituent (R) | Product | Yield (%) |

|---|---|---|

| Phenyl | Methyl (E)-2-(5-amino-4-cyano-1-phenyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 95 |

| 4-Methylphenyl | Methyl (E)-2-(5-amino-4-cyano-2-oxo-1-(p-tolyl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 92 |

| Benzyl | Methyl (E)-2-(1-benzyl-5-amino-4-cyano-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 88 |

Data sourced from scientific literature. mdpi.com

In contrast, the reaction of 3,3-diaminoacrylonitriles containing an N,N-dialkylamidine group with DMAD affords 1-NH-5-aminopyrroles. mdpi.comgrafiati.comresearchgate.netnih.govresearchgate.net The presence of two alkyl groups on one of the amidine nitrogens directs the cyclization process differently, leading to an unsubstituted nitrogen atom at the 1-position of the pyrrole ring.

Table 2: Reaction of DMAD with 3,3-Diaminoacrylonitriles Bearing an N,N-Dialkylamidine Group

| Amidine Substituent (NRR') | Product | Yield (%) |

|---|---|---|

| Dimethylamino | Methyl (E)-2-(5-(dimethylamino)-4-cyano-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 98 |

| Pyrrolidino | Methyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 96 |

| Piperidino | Methyl (E)-2-(4-cyano-2-oxo-5-(piperidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 97 |

Data sourced from scientific literature. mdpi.com

The reaction of 3,3-diaminoacrylonitriles with DMAD consistently leads to the formation of pyrroles containing two exocyclic double bonds in high yields. mdpi.comgrafiati.comresearchgate.netresearchgate.net However, a different structural motif emerges when 1,2-diaroylacetylenes, such as 1,2-dibenzoylacetylene, are used as the acetylenic ester. mdpi.comgrafiati.comresearchgate.net In these cases, the reaction yields a distinct type of pyrrole that contains one exocyclic C=C bond and an sp3 hybridized carbon atom within the pyrrole ring. mdpi.comgrafiati.comresearchgate.netnih.gov This outcome underscores how the structure of the acetylenic partner can fundamentally alter the final heterocyclic product. mdpi.com Similar to reactions with DMAD, the substitution on the amidine fragment of the this compound dictates whether NH- or 1-substituted pyrroles are formed. mdpi.comgrafiati.comresearchgate.net The reaction of 3,3-diaminoacrylonitriles with 1,2-dibenzoylacetylene in dichloromethane can produce 1-nonsubstituted NH-pyrroles in yields of 83–98% or N-substituted pyrroles in yields of 76–92%, depending on the amidine group's structure. mdpi.com

Monosubstituted Amidine Group Pathways (e.g., 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes)

Proposed Mechanistic Interpretations

The reaction between 3,3-diaminoacrylonitriles and azides under basic conditions is proposed to proceed through a tandem mechanism involving cycloaddition followed by a rearrangement. beilstein-journals.orgdoi.org A tentative mechanism begins with the deprotonation of the this compound (1) by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydroxide (B78521), to form a reactive anion. beilstein-journals.org This anion then undergoes a formal cycloaddition with an azide (B81097) (e.g., a heterocyclic or sulfonyl azide) to yield a triazoline intermediate, which subsequently aromatizes via a 1,3-H shift to form a 1-substituted-5-amino-1,2,3-triazole intermediate. beilstein-journals.org

Tandem Cycloaddition with Azides (e.g., Aryl(alkyl)sulfonyl Azides, Heterocyclic Azides)

A significant reaction pathway for this compound involves a tandem process initiated by a cycloaddition with various azides, including aryl(alkyl)sulfonyl azides and heterocyclic azides. mdpi.comacs.org This process provides an efficient route to complex nitrogen-rich heterocyclic systems. beilstein-journals.orgacs.org The reaction is notable for its wide scope, tolerating a range of substituents on both the this compound and the azide partner. beilstein-journals.orgacs.org This method has been successfully applied to synthesize diheterocyclic compounds where a 1,2,3-triazole ring is linked to another heterocycle (such as pyrimidinedione, isoxazole, or thiazole) through an amidine bridge. beilstein-journals.org

Base-Catalyzed, Metal-Free Methodologies

A key advantage of the tandem cycloaddition of 3,3-diaminoacrylonitriles with azides is that it proceeds efficiently under base-catalyzed, metal-free conditions. mdpi.comacs.org The use of a strong base is reported to be a facilitating factor for the reaction. beilstein-journals.orgmdpi.comacs.org Common bases employed include organic bases like DBU in solvents such as 1,4-dioxane, or inorganic bases like sodium hydroxide in ethanol. beilstein-journals.org These methods are environmentally benign and avoid the cost and potential toxicity associated with transition-metal catalysts, representing a significant advancement in the synthesis of these triazole derivatives. beilstein-journals.orgmdpi.com The reaction generally proceeds in moderate to high yields, with reported yields ranging from 46% to 98%. beilstein-journals.org

Mechanistic Role of Cornforth-Type Rearrangement

The Cornforth-type rearrangement is a crucial mechanistic feature of the tandem reaction between 3,3-diaminoacrylonitriles and azides. beilstein-journals.orgdoi.orgmdpi.com This type of rearrangement, first described for oxazole (B20620) systems, involves the isomerization of the initially formed triazole ring. doi.org After the initial cycloaddition, the resulting 1-substituted-5-amino-1,2,3-triazole undergoes a ring-opening to a diazo intermediate, followed by bond rotation and subsequent ring-closure to form a new, isomeric triazole. beilstein-journals.orgdoi.org This rearrangement is what ultimately leads to the formation of the stable 5-amino-1,2,3-triazole-4-carbimidamide products. doi.orgmdpi.com The entire tandem sequence is driven by the formation of this thermodynamically favored rearranged product. beilstein-journals.org

Synthesis of 5-Amino-1,2,3-triazole-4-carbimidamides

The base-catalyzed, metal-free tandem cycloaddition-rearrangement reaction of 3,3-diaminoacrylonitriles with aryl(alkyl)sulfonyl or heterocyclic azides is an effective method for synthesizing a diverse library of 5-amino-1,2,3-triazole-4-carbimidamides. beilstein-journals.orgmdpi.comacs.org The structure of the final product is directed by the nature of the amidine group in the starting acrylonitrile (B1666552) and the substituent on the azide. mdpi.comacs.org The methodology demonstrates a broad scope, accommodating various N-monosubstituted and N,N'-disubstituted 3,3-diaminoacrylonitriles. mdpi.comacs.org This allows for the introduction of a wide variety of substituents at the N1 position of the triazole ring, including alkyl, allyl, propargyl, benzyl, cycloalkyl, and indolyl groups. beilstein-journals.orgacs.org Similarly, the use of different sulfonyl or heterocyclic azides allows for variation at the amidine nitrogen. beilstein-journals.orgmdpi.com

| Amine Substituent (on Cpd. 1) | Heterocyclic Azide (Cpd. 2) | Base/Solvent | Yield (%) |

|---|---|---|---|

| Benzyl | 6-Azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | DBU/1,4-Dioxane | 98 |

| 4-Methoxybenzyl | 6-Azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | DBU/1,4-Dioxane | 96 |

| Cyclohexyl | 6-Azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | DBU/1,4-Dioxane | 85 |

| Allyl | 6-Azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | NaOH/EtOH | 82 |

| Benzyl | 2-Azido-4,5-dicyano-1H-imidazole | DBU/1,4-Dioxane | 75 |

| Benzyl | 3-Azido-5-methylisoxazole | DBU/1,4-Dioxane | 68 |

Annulation and Condensation Reactions

Reactions with Aroyl(heteroaroyl)pyruvic Acid Esters for Pyrrole Synthesis

Detailed research findings and specific examples for the synthesis of pyrroles through the annulation and condensation of this compound with aroyl(heteroaroyl)pyruvic acid esters could not be identified in the reviewed scientific literature. While the reactivity of this compound in pyrrole synthesis has been documented with other electrophiles, such as carbonyl derivatives of acetylene, the specific reaction pathway involving aroylpyruvic acid esters is not described in the available sources. mdpi.comnih.gov

Transformations to Pyrazine (B50134) and Pteridine (B1203161) Ring Systems

The construction of pyrazine and pteridine scaffolds from this compound is a testament to its utility as a synthon. While direct, one-step syntheses are not commonly reported, the compound serves as a key starting material for intermediates that readily cyclize to form these important heterocyclic systems. A primary strategy involves the transformation of this compound into its close analogue, diaminomaleonitrile (B72808) (DAMN), or related pyrazine dicarbonitriles, which are established precursors for pteridines.

A significant pathway involves the condensation of DAMN, derived from this compound, with α-dicarbonyl compounds. researchgate.net For instance, the reaction of DAMN with glyoxal (B1671930) in a refluxing solvent yields 5,6-disubstituted pyrazine-2,3-dicarbonitrile (B77751). This intermediate is crucial as it contains the pyrazine core, which can be further elaborated. Subsequent reactions, such as nucleophilic substitution and cyclization, can then be employed to construct the fused pyrimidine (B1678525) ring, completing the pteridine skeleton. researchgate.net

Another approach utilizes the reaction of diaminomaleonitrile with furan-2,3-diones. This reaction proceeds efficiently to furnish pyrazine-2,3-dicarbonitrile derivatives, which are valuable platforms for further synthetic modifications toward complex heterocyclic structures. rhhz.net

The classical Gabriel-Isay synthesis, a cornerstone of pteridine chemistry, typically involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. thieme-connect.dederpharmachemica.com Although this compound is not a direct substrate for this reaction, its derivatives can be converted into the necessary 5,6-diaminopyrimidine precursors. For example, cycloaddition reactions of 3,3-diaminoacrylonitriles have been shown to produce fused pyrimidine systems, such as 1,2,3-triazolo[4,5-d]pyrimidines, demonstrating the accessibility of the pyrimidine core from this starting material. researchgate.net

Table 1: Synthesis of Pyrazine and Pteridine Intermediates

| Starting Materials | Reagent | Product | Reference |

|---|---|---|---|

| Diaminomaleonitrile (DAMN) | Glyoxal | Pyrazine-2,3-dicarbonitrile | researchgate.net |

| Diaminomaleonitrile (DAMN) | Furan-2,3-diones | Pyrazine-2,3-dicarbonitrile derivatives | rhhz.net |

| 5,6-Diaminopyrimidine | 1,2-Dicarbonyl compound | Pteridine derivative | thieme-connect.dederpharmachemica.com |

Structure-Reactivity Relationships and Electronic Effects

The reactivity of this compound is profoundly influenced by the electronic interplay between its functional groups. The molecule can be viewed as a highly polarized alkene, possessing two electron-donating amino groups at one carbon (C3) and an electron-withdrawing nitrile group at the other (C2). This "push-pull" electronic configuration is central to its chemical behavior.

The two amino groups form an enediamine system, which significantly increases the electron density of the C=C double bond, particularly at the C2 position. This makes C2 susceptible to attack by electrophiles. Conversely, the powerful electron-withdrawing nature of the nitrile group (cyano group) polarizes the molecule and renders the protons on the amino groups and the single proton on C2 acidic.

This electronic arrangement dictates the molecule's role in various reactions. In base-catalyzed reactions, deprotonation can occur, generating a nucleophilic anion that readily participates in cycloaddition and condensation reactions. For example, in the synthesis of certain triazole derivatives, the reaction is initiated by the base-catalyzed deprotonation of the acrylonitrile. beilstein-journals.org The choice of base and the substitution pattern on the nitrogen atoms (e.g., N-monosubstituted vs. N,N-disubstituted) can selectively direct the reaction toward different products. researchgate.netresearchgate.net

The structure of this compound features a combination of an amidine and a vinylogous nitrile. The amidine moiety itself is a versatile functional group, capable of acting as both a nucleophile and a base. The vinylogous placement of the nitrile group extends the conjugation and electronic communication across the molecule.

Table 2: Electronic Effects of Functional Groups in this compound

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | C3 | +R (Resonance Donating), -I (Inductive Withdrawing) | Activates the double bond; enhances nucleophilicity of C2. |

| Amino (-NH₂) | C3 | +R (Resonance Donating), -I (Inductive Withdrawing) | Increases electron density on the enamine system. |

Derivatization Strategies and Functional Group Transformations of 3,3 Diaminoacrylonitrile

Functionalization at Amine Centers

The two amine groups in 3,3-diaminoacrylonitrile are nucleophilic and represent the primary sites for functionalization. These amines are part of a vinylogous amidine system, which influences their reactivity. Reactions at these centers typically involve electrophilic reagents, leading to the formation of more complex amidine derivatives or serving as the initial step in cyclization reactions.

Research has demonstrated that the amine centers readily react with various electrophiles. For instance, the reaction of 3,3-diaminoacrylonitriles with acetylenic compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and 1,2-dibenzoylacetylene proceeds via initial attack from one of the amine groups. mdpi.commdpi.comnih.gov The structure of the resulting product is highly dependent on the substitution pattern of the amine groups in the starting acrylonitrile (B1666552). nih.govresearchgate.net

The functionalization can be controlled to produce N-monosubstituted or N,N'-disubstituted derivatives, which serve as crucial precursors for further synthesis. researchgate.net The selective manipulation of these amine centers is fundamental to many of the regioselective strategies employed in the derivatization of this scaffold. chemrxiv.org The generation of ketimine intermediates from primary amines, a concept explored in broader amine functionalization studies, is analogous to the inherent reactivity of the amidine system in this compound. chemrxiv.org

Reactivity of the Nitrile Group in Derivatization

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound derivatives. numberanalytics.com The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, while the nitrogen atom can be protonated to activate the group towards nucleophiles. chemistrysteps.com

Common reactions of the nitrile group applicable to this scaffold include:

Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds in two stages: first to a carboxamide intermediate (RC(O)NH₂) and then to a carboxylic acid (RC(O)OH). chemistrysteps.comwikipedia.org

Reduction : The nitrile group can be reduced to a primary amine (RCH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents can yield aldehydes. numberanalytics.com

Nucleophilic Addition : Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the electrophilic carbon of the nitrile. wikipedia.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. chemistrysteps.com

Cycloaddition : Nitriles are known to participate in cycloaddition reactions to form various heterocyclic compounds. numberanalytics.com

In the context of this compound derivatives, the reactivity of the nitrile group can be strategically employed. For example, in reactions with sulfonyl azides, the choice of base can direct the reaction to involve the cyano group, leading to the formation of triazole products through a pathway that includes a 1,5-protic shift. researchgate.net

Introduction of Diverse Substituents

The amenability of this compound to functionalization at its amine centers allows for the introduction of a wide array of substituents. This capability is crucial for tuning the steric and electronic properties of the resulting molecules, thereby influencing their subsequent reactivity and potential applications.

Synthetic methods have been developed that tolerate a broad scope of substituents attached to the nitrogen atoms. Research has shown the successful incorporation of various groups, including:

Alkyl

Allyl

Propargyl

Benzyl researchgate.net

Cycloalkyl

Heteroaryl researchgate.net

The synthesis of non-aromatic pyrroles, for example, utilizes this compound precursors bearing diverse substituents on the amidine fragment. mdpi.comresearchgate.net Similarly, the reaction of 2-cyanoacetamidines (3,3-diaminoacrylonitriles) with sulfonyl azides is highly tolerant of different N-substituents, enabling the creation of a variety of 5-amino-1,2,3-triazole-4-carbimidamides. researchgate.net This versatility allows for the systematic modification of the molecular structure to build complex chemical libraries.

Table 1: Examples of Derivatization Reactions and Substituents

| Starting Material Class | Reagent | Substituent Type Introduced | Resulting Compound Class | Reference |

|---|---|---|---|---|

| N-monosubstituted 3,3-diaminoacrylonitriles | Dimethyl acetylenedicarboxylate (DMAD) | Varies (pre-existing on amine) | 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes | researchgate.net, nih.gov |

| N,N-dialkyl 3,3-diaminoacrylonitriles | Dimethyl acetylenedicarboxylate (DMAD) | Varies (pre-existing on amine) | 1-NH-5-aminopyrroles | researchgate.net, nih.gov |

| N-substituted 3,3-diaminoacrylonitriles | Sulfonyl Azides | Alkyl, Allyl, Propargyl, Benzyl, Cycloalkyl, Heteroaryl | 5-amino-1,2,3-triazole-4-carbimidamides | researchgate.net |

Regioselective Derivatization Approaches

Regioselectivity is a key challenge and opportunity in the derivatization of this compound, particularly for molecules with non-equivalent amine groups (e.g., N-monosubstituted derivatives). The ability to control which functional group reacts is essential for the efficient synthesis of a specific, desired isomer.

The structural differences between the amine groups in asymmetrically substituted 3,3-diaminoacrylonitriles are the primary basis for achieving regioselectivity. The reaction of these precursors with various acetylenes demonstrates this principle effectively. nih.gov

When 3,3-diaminoacrylonitriles with a monosubstituted amidine group (i.e., one secondary amine and one primary amine) react with DMAD, the reaction proceeds to form 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes. researchgate.net

Conversely, when the starting acrylonitrile contains an N,N-dialkylamidine group (i.e., one tertiary amine and one primary amine), the same reaction with DMAD affords 1-NH-5-aminopyrroles. nih.govresearchgate.net

This divergence in reaction pathways highlights how the substitution pattern on the amine centers dictates the final structure, allowing for a regioselective outcome based on the design of the starting material. mdpi.com The choice of reaction conditions, such as the base used, can also be a critical factor in controlling regioselectivity. As seen in the reaction with sulfonyl azides, the use of a strong base like sodium ethoxide or DBU can switch the reaction pathway to favor an attack involving the cyano group, leading to a different class of heterocyclic products. researchgate.net Such approaches, where reaction conditions are tuned to favor one reactive site over another, are a cornerstone of modern synthetic chemistry. mdpi.commdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dibenzoylacetylene |

| 1-NH-5-aminopyrroles |

| 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes |

| 2-cyanoacetamidines |

| This compound |

| 5-amino-1,2,3-triazole-4-carbimidamides |

| Dimethyl acetylenedicarboxylate (DMAD) |

| Lithium aluminum hydride |

| Sodium ethoxide |

Applications of 3,3 Diaminoacrylonitrile in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

3,3-Diaminoacrylonitrile is a key building block for the synthesis of several classes of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. openmedicinalchemistryjournal.comrsc.orgnih.govmdpi.com

Synthesis of Pyrroles and Their Derivatives

The reaction of 3,3-diaminoacrylonitriles with activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and 1,2-dibenzoylacetylene, provides a direct route to highly functionalized pyrrole (B145914) derivatives. mdpi.comresearchgate.netnih.gov The specific structure of the resulting pyrrole is dependent on the nature of the substituents on the amidine fragment of the this compound. nih.govgrafiati.com

When 3,3-diaminoacrylonitriles with a monosubstituted amidine group react with DMAD, the products are 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes. researchgate.netnih.gov In contrast, the use of 3,3-diaminoacrylonitriles containing an N,N-dialkylamidine group leads to the formation of 1-NH-5-aminopyrroles. researchgate.netnih.gov Both of these reactions typically proceed in high yields and result in pyrroles with two exocyclic double bonds. researchgate.netnih.gov

A different class of pyrroles, characterized by one exocyclic double bond and a sp³-hybridized carbon atom within the ring, is formed when 3,3-diaminoacrylonitriles react with 1,2-diaroylacetylenes. researchgate.netnih.govgrafiati.com The reaction with 1,2-dibenzoylacetylene can yield either NH- or 1-substituted pyrroles, again depending on the substitution pattern of the amidine group. mdpi.comresearchgate.net

Table 1: Synthesis of Pyrrole Derivatives from 3,3-Diaminoacrylonitriles

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound (monosubstituted amidine) | Dimethyl acetylenedicarboxylate (DMAD) | 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidene | Two exocyclic double bonds |

| This compound (N,N-dialkylamidine) | Dimethyl acetylenedicarboxylate (DMAD) | 1-NH-5-aminopyrrole | Two exocyclic double bonds |

| This compound | 1,2-Diaroylacetylene | Pyrrole with one exocyclic C=C bond | sp³ hybrid carbon in the ring |

Synthesis of 1,2,3-Triazoles and Triazolopyrimidines (e.g., 8-azapurine (B62227) analogues)

This compound is a versatile starting material for the synthesis of 1,2,3-triazole derivatives. An efficient, metal-free, base-catalyzed method has been developed for the synthesis of 5-amino-1,2,3-triazole-4-N-sulfonyl- and arylimidamides. researchgate.netacs.orgresearchgate.net This reaction proceeds through a tandem process involving the cycloaddition of aryl or alkylsulfonyl azides to 3,3-diaminoacrylonitriles, followed by a Cornforth-type rearrangement. researchgate.netacs.orgresearchgate.net The reaction is influenced by the use of a strong base and the substitution pattern of the this compound. acs.orgresearchgate.net

The resulting 5-amino-1,2,3-triazoles are valuable intermediates that can undergo further cyclization reactions. For instance, treatment with dimethylformamide-dimethylacetal (DMF-DMA) leads to the formation of 1,2,3-triazolo[4,5-d]pyrimidines, which are analogues of 8-azapurine. researchgate.netresearchgate.net This demonstrates the utility of this compound in accessing complex heterocyclic systems with potential biological activity. researchgate.netresearchgate.net

Table 2: Synthesis of 1,2,3-Triazoles and Triazolopyrimidines

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Aryl/Alkylsulfonyl Azides, Strong Base | 5-Amino-1,2,3-triazole-4-N-substituted Imidamide | - |

| 5-Amino-1,2,3-triazole | DMF-DMA | - | 1,2,3-Triazolo[4,5-d]pyrimidine (8-azapurine analogue) |

Synthesis of Pyrazines and Pteridines

This compound derivatives are useful intermediates in the synthesis of pyrazines and their fused heterocyclic counterparts, pteridines. google.com Specifically, 3,6-diamino-2,5-pyrazinedicarbonitrile can be produced in a high-yield, one-step process from 2,3-diaminoacrylonitrile derivatives. google.com Pteridines themselves are synthesized through the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds like glyoxal (B1671930). researchgate.netwikipedia.org Given that this compound can be a precursor to pyrazine (B50134) systems, it plays an indirect but important role in the accessibility of pteridine (B1203161) scaffolds, which are of significant interest in medicinal chemistry. google.comderpharmachemica.comnumberanalytics.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.orgorganic-chemistry.org The synthesis of triazolopyrimidine derivatives from 3-aminotriazole, aldehydes, and a nitrile, as described in some studies, exemplifies a three-component reaction. japsonline.com While not always explicitly categorized as an MCR, the reaction of 3,3-diaminoacrylonitriles with azides and a subsequent cyclization with a one-carbon unit (from DMF-DMA) to form triazolopyrimidines showcases its utility in convergent synthetic strategies that build molecular complexity rapidly. researchgate.netresearchgate.net The inherent reactivity of the multiple functional groups in this compound makes it an ideal substrate for the design of novel MCRs to generate diverse heterocyclic libraries. thieme-connect.denih.gov

Synthesis of Polyfunctionalized Organic Molecules

The application of this compound in the synthesis of the aforementioned heterocyclic systems inherently leads to the creation of polyfunctionalized organic molecules. nih.govmdpi.com The resulting pyrroles, triazoles, pyrazines, and pteridines are often decorated with various functional groups, such as amino, cyano, carbonyl, and imine moieties, originating from the precursor and the other reactants. mdpi.comresearchgate.netgoogle.com This high degree of functionalization is a key advantage, as these groups can serve as handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery or the fine-tuning of material properties. google.com The ability to generate complex and functionally rich molecules from a relatively simple starting material underscores the importance of this compound in modern organic synthesis. nih.gov

Advanced Analytical and Spectroscopic Characterization of 3,3 Diaminoacrylonitrile and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 3,3-diaminoacrylonitrile derivatives and their subsequent reaction products. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. scispace.combhu.ac.in

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for mapping the carbon and proton skeletons of a molecule. mdpi.com ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR directly observes the carbon framework, revealing the number of non-equivalent carbons and their functional nature (e.g., alkyl, alkene, carbonyl). bhu.ac.in

In the study of this compound reaction products, such as substituted pyrroles, ¹H and ¹³C NMR are critical for confirming the successful synthesis and structure of the new heterocyclic systems. For example, in the characterization of various (Z)-2-(5-amino-2-oxo-1-phenyl-1,2-dihydropyrrol-3(5H)-ylidene)-2-phenylacetonitriles, specific chemical shifts are observed that confirm the proposed structures. The data reveals distinct signals for protons and carbons in different parts of the molecule, from the aliphatic chains of substituents to the aromatic rings and the core pyrrole (B145914) structure. mdpi.com

Table 1: Example ¹H and ¹³C NMR Data for a Reaction Product of a this compound Derivative mdpi.com

| Compound | Technique | Observed Chemical Shifts (δ, ppm) |

| (Z)-5-Amino-3-(cyano(phenyl)methylene)-1-phenyl-5-(pyrrolidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one | ¹H NMR (400 MHz, CDCl₃) | 8.45 (br. s, 1H), 7.71 (d, 2H, J = 7.4 Hz), 7.50 (d, 2H, J = 6.7 Hz), 7.34 (t, 1H, J = 7.2 Hz), 7.19–7.27 (m, 5H), 6.51 (s, 1H), 6.44 (s, 1H), 3.90 (br. s, 2H), 3.35 (br. s, 1H), 3.18 (br. s, 1H), 1.88–1.94 (m, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | 188.3, 170.2, 159.1, 141.5, 139.6, 131.8, 128.5, 128.4, 128.3, 128.2, 125.1, 117.4, 100.3, 92.4, 68.9, 49.2, 25.9, 24.8 |

This interactive table provides representative NMR data. The chemical shifts correspond to specific protons and carbons within the complex molecular structure, allowing for its complete assignment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To unravel more complex structures and definitively assign the signals from 1D NMR, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is highly sensitive and invaluable for identifying which proton is bonded to which carbon, simplifying the assignment of both ¹H and ¹³C spectra. mdpi.com

The combination of HSQC and HMBC is a powerful strategy for structural elucidation. For instance, in analyzing complex pyrrole derivatives formed from 3,3-diaminoacrylonitriles, HSQC confirms the C-H connections, while HMBC reveals long-range correlations that link different parts of the molecule, such as the phenyl rings to the pyrrole core, confirming the final structure. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. shimadzu.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For the reaction products of this compound, HRMS is used to confirm the molecular formula of the synthesized compounds by comparing the experimentally measured exact mass with the calculated theoretical mass. mdpi.comsavemyexams.com

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound Reaction Products mdpi.com

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| (Z)-5-Amino-3-(cyano(phenyl)methylene)-5-(dimethylamino)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one | C₂₁H₂₀N₄O | 345.1710 | 345.1707 |

| (Z)-5-Amino-3-(cyano(phenyl)methylene)-1-phenyl-5-(pyrrolidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one | C₂₃H₂₂N₄O | 371.1866 | 371.1864 |

| (Z)-5-Amino-3-(cyano(phenyl)methylene)-5-(piperidin-1-yl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one | C₂₄H₂₄N₄O | 385.2023 | 385.2020 |

| (Z)-5-Amino-3-(cyano(phenyl)methylene)-5-morpholino-1-phenyl-1,5-dihydro-2H-pyrrol-2-one | C₂₃H₂₂N₄O₂ | 387.1816 | 387.1813 |

This interactive table showcases the precision of HRMS in confirming the elemental composition of newly synthesized molecules derived from 3,3-diaminoacrylonitriles.

Analysis of the fragmentation patterns produced during MS/MS experiments, where a specific ion is selected and fragmented, can further elucidate the structure by revealing characteristic losses of neutral fragments. researchgate.netiastate.edu

Derivatization for Enhanced MS Detectability

For compounds that exhibit poor ionization efficiency or chromatographic behavior, chemical derivatization can be employed. ddtjournal.com This process involves reacting the analyte with a reagent to form a derivative with properties more suitable for MS analysis. For amine-containing compounds like this compound and its products, various derivatization strategies exist to enhance sensitivity and improve detection. nih.govresearchgate.net

Common derivatizing agents for amines include:

Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form highly fluorescent and easily ionizable sulfonamides. nih.gov

Benzoyl Chloride: Reacts with amines to form benzoyl derivatives, which can improve retention in reversed-phase chromatography and enhance MS response. mdpi.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQTag): A reagent specifically designed to react with primary and secondary amines, yielding derivatives with excellent chromatographic and mass spectrometric properties. acs.org

These derivatization techniques introduce a "charge tag" or a readily ionizable group onto the molecule, significantly increasing the signal intensity in ESI-MS and facilitating trace-level analysis. ddtjournal.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. Since different functional groups absorb at characteristic frequencies, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule. libretexts.orgyoutube.com

For this compound and its reaction products, IR spectroscopy is used to identify key functional groups and confirm reaction outcomes. mdpi.com The characteristic absorption bands are indicative of specific structural features:

N-H Stretching: Primary and secondary amines show characteristic stretching vibrations in the 3200-3600 cm⁻¹ region. Primary amines typically show two bands, while secondary amines show one. libretexts.org

C≡N Stretching: The nitrile group exhibits a sharp, intense absorption band around 2200-2250 cm⁻¹. libretexts.org The presence of this band is a key identifier for acrylonitrile-based structures.

C=C Stretching: The carbon-carbon double bond of the enamine system typically appears in the 1650-1550 cm⁻¹ range.

C=O Stretching: In reaction products where a carbonyl group is formed, such as in pyrrol-2-ones, a strong absorption is expected in the 1750-1650 cm⁻¹ region. mdpi.com

Table 3: Key IR Absorption Frequencies for a this compound Reaction Product mdpi.com

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Observed Frequencies (cm⁻¹) |

| Amine (N-H) | Stretching | 3200-3600 | 3414, 3228 |

| Nitrile (C≡N) | Stretching | 2200-2250 | 2190 |

| Carbonyl (C=O) | Stretching | 1650-1750 | 1638 |

| Alkene/Aromatic (C=C) | Stretching | 1450-1650 | 1596, 1573 |

This interactive table highlights the characteristic infrared frequencies used to identify the main functional groups in a complex molecule derived from a this compound.

By analyzing the presence or absence of these characteristic bands, researchers can confirm the structural integrity of the this compound starting material and verify the formation of new functional groups in its reaction products. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating the components of a mixture, allowing for the isolation and quantification of this compound and its derivatives. wikipedia.org The choice of chromatographic technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. wikipedia.org It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.org For a compound like this compound, which possesses polar amino groups, reversed-phase HPLC is often the method of choice. wikipedia.org In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. researchgate.net

The purity of this compound can be accurately determined using HPLC with UV detection. nih.govlcms.cz Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a typical HPLC method for purity assessment might utilize a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape. nih.govwaters.com Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance. nih.gov The presence of impurities would be indicated by additional peaks in the chromatogram, and their levels can be quantified relative to the main peak area. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 3 µm, 3.0 x 150 mm nih.gov |

| Mobile Phase A | Water + 0.1% TFA nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% TFA nih.gov |

| Flow Rate | 0.600 mL/min nih.gov |

| Detection | UV at 220 nm nih.gov |

| Column Temperature | 30°C nih.gov |

| Injection Volume | 20 µL nih.gov |

This table represents a typical set of starting conditions for the HPLC analysis of a polar compound and may require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound, with its polar amino groups, is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary to convert the polar N-H groups into less polar, more volatile functionalities. researchgate.netthermofisher.com

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. thermofisher.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netthermofisher.com The derivatization reaction increases the volatility and thermal stability of the analyte, enabling its passage through the GC column. thermofisher.com The resulting derivatives can then be separated on a non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer. thermofisher.comgoogle.com

Table 2: Example of a GC Derivatization and Analysis Protocol

| Step | Procedure |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com |

| Reaction | The analyte is heated with MSTFA to convert active hydrogens into TMS ethers/amines. thermofisher.comsigmaaldrich.com |

| GC Column | TRACE TR-5 (5% Phenyl Methylpolysiloxane) thermofisher.com |

| Injector Temperature | 240°C thermofisher.com |

| Oven Program | Temperature gradient, e.g., 100°C to 300°C at 15°C/min thermofisher.com |

| Detector | Flame Ionization Detector (FID) thermofisher.com |

This table outlines a general procedure for the GC analysis of a polar compound requiring derivatization.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both quantification and structural elucidation. ijpsjournal.comnumberanalytics.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for analyzing reaction products of this compound. nih.govasdlib.org

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. asdlib.org This allows for the separation of a complex mixture by LC, followed by the determination of the mass-to-charge ratio (m/z) of each separated component by MS. nih.gov This is invaluable for identifying reaction products, as the mass of a newly formed molecule can be precisely measured. nih.gov Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov This fragmentation pattern provides a fingerprint of the molecule, aiding in its structural identification. nih.gov The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in compound identification. asdlib.org For example, in the study of reaction mixtures containing this compound, LC-MS can be used to identify various pyrrole derivatives formed under different reaction conditions.

Gas Chromatography (GC) with Derivatization

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of the compound of interest, such as this compound or one of its crystalline reaction products, is required. nih.govnih.gov This crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the crystal lattice. nih.gov The resulting diffraction pattern of spots is collected, and the intensities of these spots are used to calculate an electron density map of the molecule. nih.govyoutube.com From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional structure. nih.gov This technique is unparalleled in its ability to provide unambiguous structural proof, for example, in confirming the formation of a specific isomer in a reaction or determining the precise geometry of a newly synthesized heterocyclic compound derived from this compound. nih.govresearchgate.net

Theoretical and Computational Studies of 3,3 Diaminoacrylonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental characteristics of 3,3-diaminoacrylonitrile. wikipedia.orgabinit.org These methods allow for the detailed exploration of electronic properties, reaction pathways, and molecular geometries.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgaps.org It allows for the determination of properties based on the electron density, providing a balance between accuracy and computational cost. wikipedia.org

HOMO/LUMO Analysis and Charge Distribution:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ekb.egsemanticscholar.org The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. semanticscholar.org The energy gap between HOMO and LUMO is a significant parameter that indicates the molecule's stability and reactivity. ekb.egsemanticscholar.org

For this compound systems, DFT calculations reveal the spatial distribution of these orbitals. Visualizations of HOMO and LUMO distributions show how charge is separated across different parts of the molecule, which is critical for understanding charge transfer properties. researchgate.net The charge distribution, often analyzed through methods like Mulliken population analysis, identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within the molecule, predicting how it will interact with other chemical species. ekb.egsemanticscholar.org Both favorable orbital overlap (HOMO of the nucleophile with the LUMO of the electrophile) and electrostatic attractions based on charge distribution are necessary for a reaction to occur. stackexchange.com

Reactivity Prediction:

DFT calculations can predict the reactivity of this compound derivatives. By calculating global and local reactivity descriptors, the most probable sites for nucleophilic and electrophilic attacks can be identified. mdpi.com For instance, the analysis of the Molecular Electrostatic Potential (MESP) can highlight regions of high electron density, such as around nitrogen atoms, indicating their nucleophilic character. mdpi.com Theoretical studies on related systems have shown that the electrophilicity index, derived from HOMO and LUMO energies, can quantify the energy change upon maximal electron flow between a donor and an acceptor. semanticscholar.org

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher HOMO energy suggests better electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower LUMO energy suggests better electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower stability. semanticscholar.org |

| Charge Distribution | The distribution of partial charges on each atom. | Identifies nucleophilic and electrophilic centers, predicting sites of reaction. |

| MESP | Molecular Electrostatic Potential. | Visually represents the charge distribution, highlighting electron-rich and electron-poor regions. |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for understanding reaction mechanisms, as it can model transition states and intermediates that are often difficult to observe experimentally. nih.gov DFT calculations are widely used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. libretexts.orgcam.ac.uk

The reaction of 3,3-diaminoacrylonitriles with various reagents, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), has been studied computationally to elucidate the reaction mechanism. These studies propose cyclization pathways, such as [2+2] or [4+2] cycloadditions, depending on the substituents on the this compound molecule. The calculations help to rationalize the formation of different pyrrole (B145914) derivatives based on the structure of the starting materials. researchgate.netresearchgate.net

Locating the transition state is a critical aspect of these investigations. Methods like Quadratic Synchronous Transit (QST) and Nudged Elastic Band (NEB) are employed to find the saddle point on the potential energy surface that corresponds to the transition state. numberanalytics.com The energy barrier, or activation energy, determined from the energy of the transition state relative to the reactants, is directly related to the reaction rate. sumitomo-chem.co.jp For example, DFT calculations have been used to determine that the conversion of diphenylacetylenes to benzonitriles proceeds through six steps with a significant activation barrier. mdpi.com

Conformational Analysis and Isomerization Pathways

Molecules can often exist in different spatial arrangements called conformations. Computational methods are powerful tools for exploring the conformational space of molecules, which can be challenging to probe experimentally. nih.govresearchgate.net Conformational analysis of this compound and its derivatives involves identifying the stable conformers and the energy barriers for interconversion between them.

Theoretical calculations at different levels of theory can reveal multiple relevant isomers and their relative stabilities. rsc.org For instance, in a study of a related sterically hindered ligand, calculations identified several atropisomers and characterized the transition states for their E/Z isomerization. rsc.org The investigation of isomerization pathways provides insights into the dynamic behavior of these molecules. nih.gov In some cases, computational studies have revealed the existence of low-energy isomerization pathways that explain experimental observations, such as averaged signals in NMR spectra. nih.govresearchgate.net These studies are crucial for understanding how the three-dimensional structure of this compound derivatives can influence their reactivity and properties.

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Environment Optimization

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explicitly model the solvent environment and its influence on the solute. valencelabs.commdpi.com MD simulations track the positions and velocities of every atom in the system over time, providing a dynamic picture of molecular behavior. nih.gov

The choice of solvent can significantly impact reaction rates and outcomes. MD simulations can be used to study the solvation structure around this compound, revealing how solvent molecules arrange themselves and interact with the solute. mdpi.com This information is crucial for understanding how the solvent can stabilize or destabilize reactants, products, and transition states.

There are two main approaches to modeling solvents in MD simulations:

Explicit Solvent Models: These models directly include solvent molecules in the simulation box. This approach is computationally intensive but provides a more accurate representation of the solvent environment, including specific interactions like hydrogen bonding. valencelabs.com

Implicit Solvent Models: These models represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding but does not capture the discrete nature of solvent-solute interactions. valencelabs.com

By performing MD simulations with different solvents, it is possible to optimize the reaction environment to favor a desired outcome. For example, simulations can help in selecting a solvent that preferentially stabilizes the transition state of a desired reaction pathway, thereby increasing its rate.

Computational Design and Prediction of Novel Derivatives

Computational methods are increasingly used for the in silico design of novel molecules with desired properties. cecam.org By starting with the core structure of this compound, new derivatives can be designed by adding or modifying functional groups.

The electronic and reactive properties of these hypothetical derivatives can then be predicted using the computational techniques described above. For example, DFT calculations can be used to screen a library of virtual compounds to identify candidates with optimal HOMO/LUMO energies for a specific application, such as in organic electronics or as inhibitors for specific enzymes. researchgate.netajchem-a.com This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and testing.

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry. While 3,3-diaminoacrylonitrile itself is achiral, its reactions can generate products with one or more stereocenters. A significant future avenue of research lies in the development of stereoselective methods for its transformations. The 1,3-diamine motif, which can be derived from compounds like this compound, is present in numerous complex and biologically active molecules. acs.org

Currently, methods for the stereocontrolled synthesis of 1,3-diamines often involve multi-step sequences or the reduction of other functional groups. acs.org Future work on this compound could focus on asymmetric catalysis to control the formation of chiral heterocycles or other adducts directly from this precursor. This could involve the use of chiral catalysts—be they metal-based, organocatalysts, or biocatalysts—to influence the stereochemical outcome of cycloaddition or condensation reactions.

Key research goals in this area would include:

Asymmetric Cycloadditions: Developing catalytic systems that enable the enantioselective or diastereoselective cycloaddition of this compound with various reaction partners.

Stereoselective Functionalization: Exploring methods to introduce chiral auxiliaries or catalysts that can direct the stereoselective addition to the double bond or the functionalization of the amino groups.

Synthesis of Chiral Ligands: Utilizing the vicinal diamine structure as a scaffold for the synthesis of new chiral ligands for asymmetric catalysis, analogous to how other diamines are used.

The stereoselective construction of the 2-amino-1,3-diol moiety, a related structural motif, has been a subject of numerous studies, highlighting the importance of developing synthetic strategies for such polyfunctionalized compounds. beilstein-journals.org Applying similar principles to this compound could unlock new pathways to enantiomerically enriched compounds. beilstein-journals.orgthieme.com

Expansion of Reaction Scope for Novel Heterocycle Synthesis

A primary application of this compound and its derivatives (also known as 2-cyanoacetamidines) is in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com Research has demonstrated its utility in forming a variety of heterocyclic systems, and a major future direction is the continued expansion of this synthetic scope.

Recent studies have shown that 3,3-diaminoacrylonitriles can undergo base-catalyzed, transition-metal-free cycloaddition reactions with heterocyclic azides. beilstein-journals.org This process, often involving a Cornforth-type rearrangement, yields diheterocyclic compounds connected by an amidine linker, such as N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.orgresearchgate.net The method is tolerant of a wide range of substituents on both the diaminoacrylonitrile and the azide (B81097) partner. beilstein-journals.orgresearchgate.net

Similarly, reactions with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and 1,2-diaroylacetylenes lead to various pyrrole (B145914) derivatives. mdpi.comgrafiati.com The reaction pathway and final product structure are highly dependent on the substitution pattern of the starting diaminoacrylonitrile. mdpi.comgrafiati.comresearchgate.net For instance, N-monosubstituted variants tend to form 1-substituted 5-amino-2-oxo-pyrrole-3(2H)-ylidenes, whereas N,N-dialkylamidine containing acrylonitriles can yield 1-NH-5-aminopyrroles. mdpi.com

Future research will likely focus on:

Exploring New Reaction Partners: Investigating the reactivity of this compound with a broader range of electrophiles and dienophiles to access previously unknown heterocyclic scaffolds.

Developing Tandem and Multicomponent Reactions: Designing one-pot procedures that leverage the multiple reactive sites on the molecule to build complex structures with high efficiency. Post-cyclization reactions of the resulting heterocycles, such as the conversion of 5-amino-1,2,3-triazoles into 8-aza purine (B94841) analogues, demonstrate the potential for further diversification. researchgate.net

Synthesis of Fused Heterocycles: Devising strategies where both amino groups and the nitrile function participate in annulation reactions to create polycyclic aromatic and non-aromatic systems.

Table 1: Examples of Heterocycle Synthesis from 3,3-Diaminoacrylonitriles

| Reactant | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Heterocyclic Azides | Strong Base (e.g., t-BuOK), Metal-Free | N-Hetaryl-1,2,3-triazole-4-carbimidamides | Varies | beilstein-journals.org |

| Aryl/Alkyl Sulfonyl Azides | Strong Base, Metal-Free | 5-Amino-1,2,3-triazole-4-carbimidamides | Broad Scope | researchgate.net |

| Dimethyl Acetylenedicarboxylate (DMAD) | DCM, Room Temperature | Pyrrole Derivatives | 71-98% | mdpi.com |

| 1,2-Dibenzoylacetylene | DCM, Room Temperature | Non-Aromatic Pyrrole Derivatives | High | mdpi.comgrafiati.com |

Computational Studies on Advanced Reaction Pathways

As the chemistry of this compound becomes more complex, computational chemistry will play an increasingly crucial role in elucidating reaction mechanisms and predicting outcomes. rsc.org Techniques like Density Functional Theory (DFT) are powerful tools for investigating the geometries of reactants, transition states, and products, as well as the energetics of reaction pathways. mdpi.com

For many of the reactions involving this compound, plausible mechanisms have been proposed based on experimental evidence. mdpi.com For example, the formation of different pyrrole isomers from reactions with acetylenic compounds is rationalized through different cyclization pathways. mdpi.comgrafiati.com Computational studies can provide quantitative support for these proposals by:

Mapping Potential Energy Surfaces: Calculating the energy barriers for competing reaction pathways, such as different modes of cycloaddition or rearrangement, to explain observed regioselectivity and product distributions. researchgate.net

Analyzing Transition State Geometries: Providing detailed structural information about transition states to understand the key interactions that govern the reaction's stereochemistry and feasibility.

Investigating Reactive Intermediates: Characterizing the structure and stability of intermediates, such as the triazoline intermediates in reactions with azides, which are often too transient to be observed experimentally. researchgate.net

The prediction of reaction pathways is a challenging but rapidly advancing field in computational chemistry. chemrxiv.orgaps.org Applying these methods to the reactions of this compound could accelerate the discovery of new transformations and optimize conditions for desired products, moving beyond reliance on chemical heuristics alone. rsc.org

Exploration of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry focuses on the chemistry of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. wikipedia.orgnih.gov The structure of this compound, with its hydrogen bond donors (amine N-H) and acceptors (amine nitrogen and nitrile nitrogen), makes it an excellent candidate for designing self-assembling systems. wikipedia.orgnih.gov

Future research in this area could explore:

Crystal Engineering: Investigating the solid-state packing of this compound and its derivatives to control the formation of specific crystalline architectures with desired properties.

Host-Guest Chemistry: Designing macrocyclic hosts that can selectively bind this compound or, conversely, using it as a building block for larger host molecules. youtube.com

Development of Functional Materials: The self-assembly of appropriately functionalized this compound derivatives could lead to the formation of new materials like gels, liquid crystals, or porous frameworks. mdpi.com The discovery that a related derivative, 3,6-diamino-2,5-pyrazinedicarbonitrile, is a powerful fluorescent substance suggests the potential for creating novel optical materials. google.com

The principles of molecular recognition and self-assembly are fundamental to many biological processes and are increasingly being applied in materials science and nanotechnology. wikipedia.orgyoutube.com By systematically studying the non-covalent interactions of this compound, researchers can aim to create complex, ordered structures from simple molecular precursors, unlocking new applications for this versatile compound. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3,3-diaminoacrylonitrile, and how do reaction conditions influence isomer ratios?

To synthesize this compound derivatives, palladium-catalyzed coupling reactions (e.g., Heck reaction) are commonly employed. For example, using Pd(OAc)₂ with tri(o-tolyl)phosphine as a ligand in a solvent like DMF or toluene at reflux conditions yields acrylonitrile derivatives. The Z:E isomer ratio (e.g., 1:3.13 in one case) is influenced by steric effects, temperature, and ligand choice. Characterization via and NMR is critical to confirm isomer distribution .

Q. How can spectroscopic techniques distinguish between geometric isomers of this compound derivatives?

Key NMR signals differentiate isomers:

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

The compound should be stored in airtight containers at 2–8°C, away from light and moisture. Stability tests show decomposition at >150°C. Avoid exposure to oxidizing agents or strong acids to prevent polymerization or nitrile hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency in synthesizing this compound derivatives?

Palladium-mediated cross-coupling proceeds via oxidative addition, migratory insertion, and β-hydride elimination. Ligands like tri(o-tolyl)phosphine enhance catalytic activity by stabilizing Pd intermediates. Computational studies (e.g., DFT) model transition states to optimize reaction pathways .

Q. How can conflicting toxicity data for this compound be resolved in preclinical studies?

Discrepancies in acute toxicity (e.g., LD₅₀ variations) may arise from impurities or isomer-specific effects. Follow OECD guidelines:

Q. What computational methods predict the reactivity of this compound in novel applications?

Hirshfeld surface analysis and molecular docking evaluate intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, bis(methylthio)acrylonitrile derivatives show antimicrobial activity via hydrophobic interactions with bacterial enzymes .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the enamine form, while nonpolar solvents favor the imine tautomer. Variable-temperature NMR (VT-NMR) tracks equilibrium shifts, with ΔG values calculated via van’t Hoff plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.